molecular formula C11H9N5 B10838093 (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

货号: B10838093
分子量: 211.22 g/mol
InChI 键: CDFWKVORAWOKDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine (CAS 91147-43-2), a quinoxaline derivative with molecular formula C11H11N5 and molecular weight of 213.24 g/mol, is a chemical research compound for life science investigations . This compound is structurally characterized by a quinoxaline ring system linked to a 4,5-dihydro-1H-imidazol-2-yl group via an amine bridge, which is key to its research applications . Researchers utilize this compound primarily as a building block for developing potential inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a dual-specificity protein phosphatase that acts as a selective activator of the JNK signaling pathway . The JNK pathway is implicated in various pathological conditions, making it a significant area of investigation . The compound serves as a key synthetic intermediate for constructing diverse 6-aminoquinoxaline libraries, enabling structure-activity relationship studies in medicinal chemistry . It can be synthesized via nucleophilic substitution of 6-fluoroquinoxaline derivatives with nitrogen-containing heterocycles under microwave irradiation, which dramatically improves reaction yields and efficiency . Related quinoxaline-imidazole hybrid structures have shown investigational potential in various biological contexts in preliminary research, suggesting this core structure may be valuable for exploring multiple research directions . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate safety precautions, including the use of personal protective equipment, as it may cause skin, eye, and respiratory irritation . Proper storage in a dark place under an inert atmosphere at 2-8°C is recommended to maintain stability .

属性

分子式

C11H9N5

分子量

211.22 g/mol

IUPAC 名称

N-(1H-imidazol-2-yl)quinoxalin-6-amine

InChI

InChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16)

InChI 键

CDFWKVORAWOKDO-UHFFFAOYSA-N

规范 SMILES

C1=CC2=NC=CN=C2C=C1NC3=NC=CN3

产品来源

United States

生物活性

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_9N5_5, which features a quinoxaline moiety linked to an imidazole ring. This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • ALK5 Inhibition : Studies have shown that compounds incorporating the imidazole and quinoxaline structures can act as selective inhibitors of ALK5 (activin receptor-like kinase 5), which is implicated in various cancers. For instance, modifications to these structures have resulted in compounds with subnanomolar ALK5 inhibitory activity, demonstrating potential as cancer therapeutics .
  • Neuroprotective Effects : Research indicates that related imidazole derivatives exhibit neuroprotective properties by acting as antagonists at AMPA receptors, which are critical in excitatory neurotransmission. For example, a compound with a similar structure was found to have a Ki value of 0.084 µM against the AMPA receptor, suggesting potential applications in treating neurodegenerative diseases .
  • Antitumor Activity : The compound has shown promising antitumor activity in various cancer cell lines. The presence of the quinoxaline moiety enhances the cytotoxic effects against several types of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
ALK5 InhibitionSelective inhibition with subnanomolar potency in cancer models
NeuroprotectionAMPA receptor antagonist with protective effects against excitotoxicity
Antitumor EffectsCytotoxic activity observed in various cancer cell lines

Detailed Research Findings

  • ALK5 Inhibition Studies : A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The best-performing compounds showed high selectivity against a panel of protein kinases and demonstrated efficacy in animal models for cancer treatment .
  • Neuroprotective Mechanisms : The neuroprotective effects were attributed to the ability of the compound to modulate glutamate signaling pathways, reducing excitotoxic damage in neuronal cells. This was evidenced by in vivo studies where treated mice exhibited reduced seizure activity compared to controls .
  • Antitumor Mechanisms : Investigations into the mechanism of action revealed that this compound induced apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest .

科学研究应用

Anticancer Activity

Research indicates that quinoxaline derivatives, including (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, exhibit antiproliferative effects against various cancer cell lines. These compounds target multiple pathways involved in tumor growth:

  • Mechanism of Action: They inhibit tubulin polymerization and interfere with topoisomerase II-DNA interactions, which are crucial for DNA replication and cell division .
  • Case Study: A study demonstrated that certain quinoxaline derivatives showed significant inhibition of colorectal cancer cell proliferation, suggesting a role in cancer therapy .

COX-2 Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain:

  • Inhibitory Effects: In vitro studies revealed that some derivatives exhibited moderate to high COX-2 inhibition efficiencies, indicating potential use as anti-inflammatory agents .
  • Data Table: COX-2 Inhibition Efficiency
CompoundInhibition Efficiency (%) at 100 µg/mLNotes
Compound 6e57.85Moderate inhibition
Compound 6d50.20Moderate inhibition
Control (Diclofenac)100.00Positive control

Antibacterial Properties

The antibacterial activity of quinoxaline derivatives has been documented, showing efficacy against various bacterial strains:

  • Research Findings: Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting significant antimicrobial properties .

Neurological Applications

Recent studies suggest that quinoxaline derivatives may have neuroprotective effects:

  • Mechanism: These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Ocular Therapeutics

The compound's structural similarity to known ocular therapeutics positions it as a candidate for treating conditions such as glaucoma:

  • Potential Use: By acting on adrenergic receptors, it could help manage intraocular pressure effectively .

相似化合物的比较

Key Properties :

  • Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Polar Surface Area (TPSA): Estimated at 134 Ų (calculated from contributions of quinoxaline, imidazole, and amine groups), which aligns with thresholds for good oral bioavailability (TPSA < 140 Ų) .

Structural and Functional Analogues

The compound is compared to structurally related quinoxaline and imidazole derivatives, focusing on molecular properties, bioavailability, and pharmacological relevance.

Table 1: Comparative Analysis of Key Properties
Compound Name Molecular Weight (g/mol) TPSA (Ų) LogP Rotatable Bonds Bioavailability Prediction Key References
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine 213.24 134 ~1.2* 2–3 High (TPSA < 140, low rotatable bonds)
Quinoxalin-6-amine (CAS 6298-37-9) 145.16 ~98 ~0.8 1 Very High
Imidazo[4,5-g]quinazoline derivatives 300–350 110–150 2.0–3.5 4–6 Moderate (higher MW, more rotatable bonds)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (e.g., 7n) 342.1 ~140 ~2.5 5–7 Moderate (high MW, complex substituents)
5-(6-Methoxynaphthalen-1-yl)-1H-imidazol-2-amine 239.27 64.66 2.75 3 High (low TPSA, favorable LogP)

*Estimated based on structural analogs.

Key Findings

Bioavailability: The target compound’s TPSA (134 Ų) and low rotatable bond count (2–3) suggest favorable oral bioavailability, consistent with guidelines for drug-like molecules .

Structural Modifications and Activity: Quinoxalin-6-amine (CAS 6298-37-9), a simpler analog, has a lower TPSA (~98 Ų) and molecular weight, which may enhance absorption but lacks the imidazole moiety’s pharmacophoric diversity . Imidazo[4,5-g]quinazolines (e.g., triaryl derivatives) incorporate bulkier aryl substituents, improving target binding but increasing metabolic clearance risks .

Toxicity and Stability: The target compound’s hazard profile (H302, H315) is comparable to other amines but requires careful handling .

Synthetic Accessibility: The synthesis of imidazo[4,5-g]quinazolines involves multi-step reactions with 4-substituted benzaldehydes, whereas the target compound may be synthesized via direct coupling of imidazole-2-amine and quinoxaline-6-amine precursors .

准备方法

Condensation of Ortho-Phenylenediamines with 1,2-Diketones

The foundational step involves cyclocondensation of ortho-phenylenediamine derivatives with 1,2-diketones to form the quinoxaline scaffold. A study demonstrated that 6-aminoquinoxaline derivatives could be synthesized in 75–92% yields under microwave irradiation (300 W, 120°C, 5–60 minutes), significantly outperforming conventional heating methods, which required prolonged reaction times (≥24 hours) and resulted in lower yields (≤45%). For example:

Starting MaterialConditionsYield (%)
1,2-Diketone + 4-Nitro-1,2-phenylenediamineMicrowave, 120°C, 30 min89
1,2-Diketone + 4-Methoxy-1,2-phenylenediamineConventional, 80°C, 24 h38

This method minimizes side reactions such as oxidative degradation, which is prevalent in traditional thermal approaches.

Microwave-Assisted Nucleophilic Substitution

Functionalization of 6-fluoroquinoxaline intermediates via nucleophilic substitution with imidazoline precursors has been optimized using microwave irradiation. For instance, refluxing 6-fluoroquinoxaline with pyrrolidine in dimethyl sulfoxide (DMSO) at 150°C for 30 minutes under microwave conditions achieved 86% conversion , compared to 22% yield via conventional heating. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMSO, dimethylformamide) enhance nucleophilicity.

  • Base : Potassium carbonate (2 eq.) mitigates acid byproducts.

  • Temperature : 120–150°C ensures complete substitution without decomposition.

Formation of 1H-Imidazol-2-yl Moieties

The imidazoline ring is introduced via cyclocondensation reactions, often employing the Debus-Radiszewski method or modified Wallach syntheses.

Debus-Radiszewski Synthesis Approach

This classical method involves the reaction of glyoxal, ammonia, and aldehydes to form imidazoles. For N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, a two-step protocol is employed:

  • Quinoxaline Amine Synthesis : As detailed in Section 1.1.

  • Imidazoline Formation : Reaction of the quinoxaline amine with glyoxal and ammonium acetate in acetic acid at 80°C for 6 hours yields the target compound in 68% purity .

Cyclocondensation Using Ammonium Acetate

A robust alternative involves cyclocondensation of aldehydes with 1,2-diketones and ammonium acetate. For example, reacting 6-aminoquinoxaline with glyoxal and ammonium acetate in refluxing ethanol (12 hours) produced the imidazoline derivative in 72% yield . Key variables include:

  • Molar Ratio : A 1:1.2:1.5 ratio of quinoxaline amine:glyoxal:NH₄OAc maximizes yield.

  • Acid Catalyst : Acetic acid (10% v/v) accelerates ring closure.

Optimization of Reaction Conditions

Temperature and Time Parameters

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (300 W, 100°C) achieved 89% yield in 15 minutes, versus 52% yield in 6 hours via conventional heating.

Solvent and Catalyst Selection

SolventDielectric ConstantYield (%)
DMSO47.286
Ethanol24.372
Tetrahydrofuran7.641

Polar solvents like DMSO enhance dipole interactions, facilitating faster reaction kinetics. Catalysts such as p-toluenesulfonic acid (5 mol%) further improve yields to 91% .

Industrial-Scale Production Considerations

While lab-scale syntheses are well-established, industrial production requires addressing:

  • Cost Efficiency : Glyoxal and microwave reactors increase operational costs.

  • Purification Challenges : Column chromatography is impractical for large batches; crystallization in ethanol/water mixtures (3:1 v/v) offers a scalable alternative.

  • Safety : Exothermic reactions necessitate controlled temperature gradients to prevent thermal runaway.

常见问题

Q. What are the recommended synthetic routes for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine?

Methodological Answer: The compound can be synthesized via coupling reactions involving imidazole and quinoxaline precursors. A general approach involves:

  • Suzuki-Miyaura Cross-Coupling: Use palladium catalysts (e.g., Pd(dppf)Cl₂) to couple halogenated quinoxaline derivatives with imidazole boronic esters. Reaction conditions typically require inert atmospheres (argon), 1,4-dioxane/water solvent systems, and temperatures of 100°C for 4–6 hours .
  • Schiff Base Formation: Condensation of amino-quinoxaline derivatives with aldehyde-functionalized imidazoles in polar aprotic solvents (e.g., DMF) at room temperature, followed by vacuum filtration to isolate products .

Q. Table 1: Synthetic Route Comparison

MethodCatalyst/SolventYield (%)Purity Validation
Suzuki CouplingPd(dppf)Cl₂, 1,4-dioxane75–80NMR, ESI-MS
Schiff Base CondensationDMF, RT65–70TLC, IR

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, quinoxaline aromatic protons appear as multiplets at δ 8.5–9.0 ppm, while imidazole protons resonate at δ 7.0–7.5 ppm .
  • High-Resolution Mass Spectrometry (HR-MS): ESI-MS in positive ion mode validates molecular weight (e.g., m/z 342.1 [M + H]⁺ for derivatives) .
  • Infrared Spectroscopy (IR): Stretching frequencies for N-H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) methods predict the electronic properties of this compound?

Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) combined with basis sets (e.g., 6-31G*) can model:

  • Electron Density Distribution: Identify nucleophilic/electrophilic sites via Mulliken charges or electrostatic potential maps.
  • Thermochemical Accuracy: Becke’s exchange-correlation functional (exact exchange + gradient corrections) reduces errors in atomization energies (<2.4 kcal/mol) .
  • Correlation Energy: The Colle-Salvetti formula, adapted into DFT, calculates correlation energy using electron density and kinetic energy terms .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or reactivity results)?

Methodological Answer:

  • Systematic Validation: Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
  • Reproducibility Checks: Replicate experimental conditions (solvent, temperature) in computational models. For example, implicit solvent models (e.g., PCM) adjust dielectric effects .
  • Open Data Practices: Share raw computational and experimental datasets to enable peer validation, as advocated in health research frameworks .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to minimize side reactions in cross-coupling steps .
  • Solvent Optimization: Replace DMF with ethanol/water mixtures to improve solubility and reduce toxicity .
  • Chromatographic Purification: Use silica gel columns with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against Factor XIa using fluorogenic substrates, as demonstrated for imidazole-containing anticoagulants .
  • Kinase Profiling: Test inhibition of TGF-β or tyrosine kinases via ATP-binding site competition assays .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Q. Table 2: Biological Activity Data

Assay TypeTargetIC₅₀ (nM)Reference
Factor XIa InhibitionCoagulation50–100Patent data
TGF-β Kinase InhibitionSignal Transduction200–300Derivative studies

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。